molecular formula C4H4N6S4 B1618827 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- CAS No. 36999-88-9

1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-

Cat. No. B1618827
CAS RN: 36999-88-9
M. Wt: 264.4 g/mol
InChI Key: SYZMRQPVVFJNHQ-UHFFFAOYSA-N
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Patent
US08975316B2

Procedure details

A solution prepared from 10.0 g 2-amino-1,3,4-thiadiazole-5-thiol, 81 g ethanol and 7.78 g 40% aqueous NaOH was mixed with a solution of 9.48 g iodine in 75 g of ethanol. The resulting mixture was filtered, and the collected product was washed with ethanol and dried under vacuum at 70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.[OH-].[Na+].II>C(O)C>[NH2:1][C:2]1[S:3][C:4]([S:7][S:7][C:4]2[S:3][C:2]([NH2:1])=[N:6][N:5]=2)=[N:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC(=NN1)S
Name
Quantity
7.78 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
81 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.48 g
Type
reactant
Smiles
II
Name
Quantity
75 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the collected product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
Smiles
NC=1SC(=NN1)SSC1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.